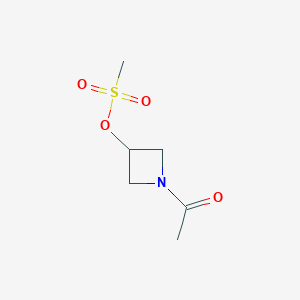

1-Acetylazetidin-3-yl methanesulfonate

Description

Significance of Azetidine (B1206935) Ring Systems as Fundamental Building Blocks in Synthetic Methodologies

Azetidines are four-membered, nitrogen-containing saturated heterocycles that have garnered significant attention in synthetic and medicinal chemistry. chemicalbook.comachemblock.com Their importance lies in their unique structural and chemical properties. The azetidine ring possesses considerable ring-strain energy (approximately 25.2 kcal/mol), which, while making it more reactive than larger rings like pyrrolidine (B122466), also renders it more stable and easier to handle than its three-membered counterpart, aziridine. chemicalbook.comchemguide.co.uk

This strained ring system imparts a rigid, three-dimensional character to molecules, a desirable trait in drug design for achieving specific interactions with biological targets. uni-muenchen.de Azetidine scaffolds are found in a range of natural products and have been incorporated into numerous synthetic compounds with important physiological functions. chemguide.co.uk In medicinal chemistry, the azetidine motif is often used as a bioisostere for other functional groups or as a surrogate for amino acids in peptidomimetics, contributing to improved metabolic stability and pharmacokinetic properties. achemblock.comchemrxiv.org Consequently, the development of synthetic methods to create and functionalize azetidine derivatives is a crucial area of contemporary organic chemistry research. nih.govnih.gov

The Role of Sulfonate Esters as Activated Leaving Groups in Organic Transformations

In organic reactions, the transformation of a functional group often requires one part of the molecule to depart as a stable species, known as a leaving group. Alcohols are generally poor leaving groups because the hydroxide ion (HO⁻) is a strong base. researchgate.net To enhance their reactivity, alcohols are frequently converted into sulfonate esters, such as methanesulfonates (mesylates), p-toluenesulfonates (tosylates), or trifluoromethanesulfonates (triflates). researchgate.netgoogle.com

This conversion is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a non-nucleophilic base. researchgate.net The resulting sulfonate ester is an excellent leaving group because its corresponding anion is highly stabilized by resonance across the sulfonyl group, making it a very weak base. uni-muenchen.de This activation transforms the alcohol into a substrate that is highly susceptible to nucleophilic substitution (Sₙ2) and elimination (E2) reactions. nih.govgoogle.com The methanesulfonate (B1217627) group, in particular, is widely used due to its high reactivity and the relative ease of its introduction, making it a staple tool for activating alcohols in multi-step organic synthesis.

Overview of 1-Acetylazetidin-3-yl Methanesulfonate as a Versatile Synthetic Intermediate

This compound combines the structural features of the azetidine ring with the reactivity of a methanesulfonate ester, positioning it as a highly useful and versatile synthetic intermediate. Its chemical structure features an acetyl group attached to the ring nitrogen, which acts as a protecting group and modulates the ring's reactivity. The key to its utility is the methanesulfonate group at the C3 position, which serves as an excellent leaving group for various transformations.

The synthesis of this intermediate logically proceeds from 1-acetylazetidin-3-ol, which is itself derived from the acetylation of azetidin-3-ol. The hydroxyl group of 1-acetylazetidin-3-ol is then activated by reaction with methanesulfonyl chloride to yield the target compound.

The primary reactivity of this compound involves two main pathways:

Nucleophilic Substitution: The C3 carbon of the azetidine ring is electrophilic, and the methanesulfonate is readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position, including amines, azides, and thiols. This pathway is extensively used in the synthesis of 3-substituted azetidine derivatives, which are valuable scaffolds in drug discovery.

Elimination: In the presence of a suitable base, the compound can undergo an elimination reaction to form the corresponding unsaturated azetine. Specifically, it has been documented as a precursor to 1-Acetyl-1,2-dihydroazete, demonstrating its utility in accessing strained, unsaturated heterocyclic systems. chemsrc.com

This dual reactivity allows chemists to use a single, well-defined intermediate to generate a diverse array of more complex azetidine-based molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 136911-45-0 achemblock.com |

| Molecular Formula | C₆H₁₁NO₄S achemblock.com |

| Molecular Weight | 193.22 g/mol achemblock.com |

| IUPAC Name | (1-acetylazetidin-3-yl) methanesulfonate achemblock.com |

| SMILES | CC(=O)N1CC(OS(C)(=O)=O)C1 achemblock.com |

Contextualizing this compound within Heterocyclic Synthesis Research

Within the broader field of heterocyclic synthesis, this compound serves as a prime example of a "building block" strategy. This approach involves the preparation of relatively simple, functionalized core structures that can be elaborated into a large library of derivative compounds. The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. nih.gov

The utility of this compound lies in its ability to provide reliable access to 3-substituted azetidines. nih.gov Many biologically active molecules, including triple reuptake inhibitors and other agents targeting the central nervous system, are based on this structural motif. nih.gov By using this intermediate, researchers can systematically vary the substituent at the C3 position by choosing different nucleophiles for the substitution reaction. This systematic modification is crucial for structure-activity relationship (SAR) studies during the drug discovery process.

Furthermore, the N-acetyl group can potentially be removed under specific conditions, revealing a secondary amine that can be further functionalized. This adds another layer of versatility, allowing for modifications at both the N1 and C3 positions of the azetidine ring. The ability to generate both saturated (via substitution) and unsaturated (via elimination) azetidine derivatives from a single precursor highlights its significance as a valuable tool for synthetic chemists exploring novel chemical space in heterocyclic chemistry. chemsrc.com

Table 2: Key Synthetic Transformations of this compound

| Reaction Type | Reagents & Conditions | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Various Nucleophiles (e.g., primary/secondary amines, azides), Base | 3-Substituted 1-Acetylazetidines | Provides access to a wide array of functionalized azetidines for medicinal chemistry applications. |

| Elimination | Base | 1-Acetyl-1,2-dihydroazete | Forms a strained, unsaturated four-membered ring, a valuable and reactive synthetic intermediate. chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

(1-acetylazetidin-3-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c1-5(8)7-3-6(4-7)11-12(2,9)10/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNFFGGEDGYWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 Acetylazetidin 3 Yl Methanesulfonate

Classical Routes to 1-Acetylazetidin-3-yl Methanesulfonate (B1217627) from Azetidinol Precursors

The most established route to 1-Acetylazetidin-3-yl methanesulfonate begins with the corresponding hydroxyl precursor, 1-acetyl-3-hydroxyazetidine. This pathway involves two key stages: the synthesis of the acetylated azetidinol and its subsequent esterification to form the methanesulfonate.

Synthesis of 1-Acetyl-3-hydroxyazetidine as a Key Starting Material

The direct synthesis of 1-acetyl-3-hydroxyazetidine is not widely documented; however, a common approach involves a multi-step sequence starting from more accessible precursors. One such method begins with the synthesis of 3-hydroxyazetidine hydrochloride. This can be achieved through the cyclization of epichlorohydrin with a protected amine, such as tert-butylamine, followed by deprotection.

A patented method describes a process starting from tert-butylamine and epichlorohydrin to yield N-tert-butyl-3-hydroxyazetidine. This intermediate then undergoes an "acetyl reaction" using acetic anhydride, which results in the formation of N-acetyl-3-acetoxyazetidine google.com. This di-acylated product is then subjected to a selective deacetylation to afford the desired 1-acetyl-3-hydroxyazetidine. The deacetylation of the O-acetyl group can be achieved under mild basic conditions, leaving the more stable N-acetyl group intact.

Alternatively, 3-hydroxyazetidine hydrochloride can be prepared by the hydrogenation of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride over a palladium hydroxide on carbon catalyst chemicalbook.com. The resulting 3-hydroxyazetidine hydrochloride can then be selectively N-acetylated. Selective N-acylation of amino alcohols can be challenging, but can be achieved by careful control of reaction conditions, such as pH nih.gov. Using acetic anhydride at a neutral pH would favor the acetylation of the more nucleophilic amino group over the hydroxyl group.

| Starting Material | Reagents and Conditions | Intermediate | Final Product | Reference |

| N-tert-butyl-3-hydroxyazetidine | 1. Acetic anhydride, Zinc chloride (catalyst), 120-140°C2. Selective hydrolysis | N-acetyl-3-acetoxyazetidine | 1-Acetyl-3-hydroxyazetidine | google.com |

| 3-Hydroxyazetidine hydrochloride | Acetic anhydride, controlled pH | - | 1-Acetyl-3-hydroxyazetidine | nih.gov |

Esterification Protocols for Methanesulfonate Formation

The conversion of 1-acetyl-3-hydroxyazetidine to this compound is achieved through an esterification reaction, specifically methanesulfonylation. This reaction introduces the methanesulfonate group, which is an excellent leaving group in nucleophilic substitution reactions.

The methanesulfonylation of alcohols is a well-established transformation in organic synthesis. The most common reagent for this purpose is methanesulfonyl chloride (MsCl). The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

For the methanesulfonylation of 1-acetyl-3-hydroxyazetidine, a suitable solvent would be a chlorinated hydrocarbon such as dichloromethane or an ether like tetrahydrofuran. The choice of base is crucial to avoid side reactions. Tertiary amines, such as triethylamine or diisopropylethylamine, are commonly employed. The reaction is generally performed at low temperatures, typically between 0°C and room temperature, to control the reactivity of the methanesulfonyl chloride and minimize the formation of byproducts.

Table of Optimized Reaction Conditions for Methanesulfonylation:

| Substrate | Reagent | Base | Solvent | Temperature |

| 1-Acetyl-3-hydroxyazetidine | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 0°C to rt |

While the methanesulfonylation of primary and secondary alcohols is often efficient without a catalyst, certain systems can enhance the reaction rate and yield. For sterically hindered or less reactive alcohols, the use of a catalyst can be beneficial. N,N-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that can be used in small amounts to accelerate the reaction. However, given the relatively unhindered nature of the secondary alcohol in 1-acetyl-3-hydroxyazetidine, the uncatalyzed reaction with methanesulfonyl chloride and a tertiary amine base is expected to proceed efficiently.

Development of Alternative Synthetic Pathways to this compound

Due to the inherent ring strain of the azetidine (B1206935) core, the synthesis of its derivatives can be challenging scintica.com. This has prompted research into alternative synthetic strategies. One potential alternative approach to this compound could involve the cyclization of a pre-functionalized open-chain precursor. For instance, a suitably protected 1-amino-3-chloro-2-propanol derivative could be N-acetylated, and the hydroxyl group converted to a methanesulfonate. Subsequent intramolecular cyclization via nucleophilic substitution of the chloride by the nitrogen atom would yield the desired azetidine ring. However, such routes can be complicated by competing side reactions and may require careful optimization of reaction conditions.

Scalability Considerations in the Preparative Synthesis of this compound

The transition from a laboratory-scale synthesis to a large-scale industrial production presents several challenges, particularly for strained ring systems like azetidines. Key considerations for the scalability of the synthesis of this compound include:

Cost and Availability of Starting Materials: The economic viability of the synthesis is heavily dependent on the price and accessibility of the initial precursors, such as epichlorohydrin and the amine source.

Reaction Safety and Exothermicity: The methanesulfonylation step using methanesulfonyl chloride can be highly exothermic and requires careful temperature control on a large scale to prevent runaway reactions.

Purification and Isolation: The purification of the final product and intermediates can be a significant bottleneck in a large-scale process. Crystallization is often the preferred method for purification on a large scale as it is generally more cost-effective and efficient than chromatography.

Waste Management: The generation of byproducts, such as triethylamine hydrochloride from the methanesulfonylation step, needs to be managed in an environmentally responsible and cost-effective manner.

Recent advances in flow chemistry and process optimization are being explored to address some of these scalability challenges in the synthesis of complex pharmaceutical intermediates.

Purification Strategies

A common initial purification step involves an aqueous workup of the reaction mixture. Washing the organic solution of the crude product with an aqueous solution of a mild base, such as sodium bicarbonate or potassium carbonate, can effectively remove acidic impurities and the hydrochloride salt of the tertiary amine base. google.com Subsequent washing with water can help to remove any remaining water-soluble impurities.

For the isolation and further purification of the solid product, recrystallization is a widely used and effective technique. google.comillinois.edu This method relies on the principle of differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent would dissolve the crude product at an elevated temperature but have low solubility for the product at lower temperatures, while the impurities remain either soluble or insoluble at all temperatures.

The process typically involves dissolving the crude this compound in a minimum amount of a suitable hot solvent. The hot solution is then slowly cooled to allow for the formation of well-defined crystals of the pure product. The impurities are ideally left behind in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Column chromatography is another powerful purification technique that can be employed, particularly if recrystallization does not provide the desired level of purity or if the impurities have similar solubility profiles to the product. In this method, the crude product is passed through a stationary phase (e.g., silica gel) using a mobile phase (a solvent or a mixture of solvents). The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

Table 2: Overview of Purification Techniques for this compound

Reactivity and Mechanistic Investigations of 1 Acetylazetidin 3 Yl Methanesulfonate

Nucleophilic Substitution Reactions Involving the Azetidinyl Methanesulfonate (B1217627)

Nucleophilic substitution at the C-3 position of the azetidine (B1206935) ring is a principal pathway for the functionalization of 1-acetylazetidin-3-yl methanesulfonate. This reactivity is largely dictated by the interplay between the strained four-membered ring, the nature of the N-substituent, and the properties of the leaving group.

The Role of the Methanesulfonate Group as an Efficient Leaving Group

The methanesulfonate (mesylate) group is widely recognized in organic synthesis as an excellent leaving group. Its efficacy stems from the stability of the resulting methanesulfonate anion, which is the conjugate base of a strong acid, methanesulfonic acid. The negative charge on the departing anion is effectively delocalized across the three oxygen atoms through resonance, which significantly lowers its basicity and, consequently, its tendency to re-engage in a reverse reaction.

In the context of this compound, the mesylate group's departure facilitates the attack of a wide range of nucleophiles at the C-3 carbon. The electron-withdrawing nature of the N-acetyl group is expected to influence the electrophilicity of the C-3 position. By withdrawing electron density from the ring, the acetyl group can potentially make the C-3 carbon more susceptible to nucleophilic attack, thereby enhancing the rate of substitution. This is a key consideration when comparing its reactivity to azetidines with electron-donating N-substituents. The stability and reactivity of the methanesulfonate group make it a preferred choice for activating the hydroxyl precursor, 1-acetylazetidin-3-ol, towards nucleophilic displacement.

Kinetic and Thermodynamic Aspects of Nucleophilic Displacement at the Azetidine C-3 Position

While specific kinetic and thermodynamic data for nucleophilic substitution on this compound are not extensively documented, general principles of azetidine reactivity and nucleophilic substitution mechanisms provide a framework for understanding these aspects. Nucleophilic substitution reactions on 3-azetidinyl systems can proceed through mechanisms with SN2 characteristics.

The reaction rate is influenced by several factors:

Nucleophile Strength and Concentration: Stronger nucleophiles will generally lead to faster reaction rates. The rate of reaction is also dependent on the concentration of both the azetidine substrate and the nucleophile.

Solvent: Polar aprotic solvents are typically employed for SN2-type reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the anionic nucleophile, thus preserving its nucleophilicity.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate.

The thermodynamics of the reaction are governed by the relative stabilities of the reactants and products. The displacement of a good leaving group like methanesulfonate by a nucleophile that forms a stable C-Nuc bond is generally an energetically favorable process. The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) is a crucial thermodynamic factor, though in substitution reactions at a ring carbon, the ring itself remains intact. rsc.org However, this strain can influence the transition state energy of the substitution reaction.

Stereochemical Outcomes and Control in Reactions of this compound

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of its mechanism. For a reaction proceeding via a classic SN2 pathway, an inversion of stereochemistry at the reaction center is expected. If this compound is prepared from a chiral, enantiomerically enriched precursor of 1-acetylazetidin-3-ol, the subsequent nucleophilic substitution would be anticipated to proceed with inversion of configuration at the C-3 position.

The stereocontrol in these reactions is critical for the synthesis of chiral azetidine-containing molecules, which are of significant interest in medicinal chemistry. The ability to predictably control the stereochemistry at the C-3 position allows for the synthesis of specific stereoisomers of biologically active compounds. While detailed stereochemical studies specifically on this compound are not widely available, the general principles of SN2 reactions on cyclic systems suggest that a high degree of stereocontrol can be achieved.

Scope of Nucleophiles in Azetidinyl Transfer Reactions

This compound is a versatile electrophile that can react with a variety of nucleophiles, enabling the synthesis of a diverse range of 3-substituted azetidines.

Amination Reactions with Primary and Secondary Amines for Azetidine-3-amines

The reaction of 3-azetidinyl methanesulfonates with primary and secondary amines is a well-established method for the synthesis of azetidine-3-amines. These products are valuable building blocks in drug discovery. While much of the literature focuses on substrates with N-substituents like the benzhydryl group, the principles are applicable to the N-acetyl derivative.

A straightforward, single-step synthesis of azetidine-3-amines has been demonstrated using a bench-stable azetidinyl methanesulfonate. The reaction generally proceeds in moderate-to-high yields with secondary amines and moderate-to-low yields with primary amines. The reaction tolerates a variety of functional groups commonly found in medicinal chemistry.

| Amine Nucleophile | Product | Yield (%) |

| Morpholine | 1-Acetyl-3-(morpholin-4-yl)azetidine | Data not available for N-acetyl derivative; high yields are typical for N-benzhydryl derivatives. |

| Piperidine | 1-Acetyl-3-(piperidin-1-yl)azetidine | Data not available for N-acetyl derivative; high yields are typical for N-benzhydryl derivatives. |

| Benzylamine | 3-(Benzylamino)-1-acetylazetidine | Data not available for N-acetyl derivative; moderate yields are typical for N-benzhydryl derivatives. |

This table is illustrative and based on the reactivity of analogous N-substituted azetidin-3-yl methanesulfonates. Specific yield data for the 1-acetyl derivative requires further experimental investigation.

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Carboxylates)

This compound can also undergo nucleophilic substitution with oxygen-based nucleophiles to form ethers and esters, respectively. These reactions expand the synthetic utility of this intermediate, allowing for the introduction of a variety of oxygen-containing functional groups at the C-3 position.

The reaction with alcohols (alkoxylation) would typically be carried out in the presence of a base to deprotonate the alcohol, forming a more nucleophilic alkoxide. The choice of base and solvent is crucial to avoid side reactions. Similarly, reactions with carboxylates, typically in the form of their alkali metal salts, would lead to the formation of the corresponding azetidin-3-yl esters.

| Oxygen Nucleophile | Product |

| Methanol (as sodium methoxide) | 1-Acetyl-3-methoxyazetidine |

| Phenol (as sodium phenoxide) | 1-Acetyl-3-phenoxyazetidine |

| Sodium Acetate | 1-Acetylazetidin-3-yl acetate |

| Sodium Benzoate | 1-Acetylazetidin-3-yl benzoate |

This table represents the expected products from reactions with oxygen-based nucleophiles. The feasibility and yields of these reactions with the 1-acetyl derivative would depend on specific reaction conditions.

Reactions with Carbon-Based Nucleophiles (e.g., Organometallic Reagents, Enolates)

The reaction of this compound with carbon-based nucleophiles is anticipated to proceed primarily via an SN2 mechanism, leading to the formation of a new carbon-carbon bond at the C3 position of the azetidine ring. The high reactivity of the substrate is driven by the relief of ring strain in the transition state of the nucleophilic substitution.

Organometallic Reagents:

The general reaction can be depicted as follows:

Enolates:

The alkylation of enolates with this compound represents a powerful method for constructing more complex molecular architectures. Enolates, being soft carbon nucleophiles, are well-suited for SN2 reactions with substrates bearing good leaving groups. libretexts.org The reaction would involve the formation of an enolate using a suitable base, followed by the addition of the azetidine electrophile.

A representative reaction using a ketone enolate is shown below:

The success of these reactions can be influenced by factors such as the choice of base, solvent, and reaction temperature. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete enolate formation and minimize side reactions. libretexts.org

Table 1: Predicted Reactivity of this compound with Carbon Nucleophiles

| Nucleophile Class | Example Reagent | Expected Product | Key Considerations |

| Organocuprates | Lithium dimethylcuprate | 3-Methyl-1-acetylazetidine | Generally high-yielding; tolerates various functional groups. |

| Grignard Reagents | Phenylmagnesium bromide | 3-Phenyl-1-acetylazetidine | Can be more reactive and less chemoselective than cuprates. |

| Organolithium Reagents | n-Butyllithium | 3-Butyl-1-acetylazetidine | Highly reactive; may lead to side reactions like elimination or attack at the acetyl carbonyl. |

| Enolates | Lithium enolate of cyclohexanone | 2-(1-Acetylazetidin-3-yl)cyclohexanone | Requires careful control of reaction conditions to avoid polyalkylation and self-condensation of the enolate. |

Intramolecular Cyclization Reactions Involving this compound

This compound can serve as a precursor for the synthesis of bicyclic azetidine derivatives through intramolecular cyclization reactions. This typically involves the presence of a nucleophilic moiety tethered to the azetidine ring, which can displace the mesylate group. The formation of a new ring is entropically favored and can lead to structurally complex and medicinally relevant scaffolds. acs.org

A common strategy involves the introduction of a nucleophilic side chain at the nitrogen atom of a related azetidin-3-ol, followed by mesylation and subsequent base-mediated cyclization. For instance, if a suitable carbon nucleophile, such as a malonate ester, is attached to the azetidine nitrogen via a flexible linker, an intramolecular C-alkylation could lead to the formation of a bridged or fused bicyclic system.

While no specific examples utilizing this compound were found, the principle is well-established in azetidine chemistry. The success of such cyclizations depends on the length and nature of the tether, the nucleophilicity of the attacking group, and the reaction conditions.

Table 2: Hypothetical Intramolecular Cyclization Pathways

| Tethered Nucleophile | Bicyclic System | Ring Size of New Ring | Driving Force |

| Malonate ester | Fused | 5 | Intramolecular SN2 reaction |

| Amine | Bridged | 5 or 6 | Intramolecular amination |

| Thiol | Fused | 5 | Intramolecular thioether formation |

Potential for Ring Expansion/Contraction and Rearrangement Pathways

The strained four-membered ring of this compound makes it susceptible to rearrangement reactions, particularly those involving the formation of a carbocationic intermediate at the C3 position. Such rearrangements are often driven by the relief of ring strain.

Wagner-Meerwein Type Rearrangements:

Should a carbocation be formed at the C3 position, for instance, under solvolytic conditions or in the presence of a Lewis acid, a Wagner-Meerwein rearrangement could occur. wikipedia.orglscollege.ac.in This would involve the migration of one of the C-C bonds of the azetidine ring to the carbocationic center, leading to a ring-expanded pyrrolidine (B122466) derivative. However, the presence of the electron-withdrawing N-acetyl group may destabilize the formation of a full carbocation at C3, potentially favoring a concerted SN2 pathway over an SN1-type mechanism that would precede such a rearrangement.

Ring Contraction:

Ring contraction of the azetidine ring is less likely under typical reaction conditions. Such transformations usually require specific reagents or photochemical conditions that are not commonly employed in the context of nucleophilic substitution reactions of azetidin-3-yl mesylates.

Stability and Degradation Mechanisms of this compound Under Various Conditions

The stability of this compound is influenced by the inherent reactivity of its functional groups.

Hydrolytic Stability:

Methanesulfonate Ester: Methanesulfonate esters are generally stable to hydrolysis under neutral and acidic conditions but can be hydrolyzed under strongly basic conditions. nih.gov The rate of hydrolysis is significantly dependent on pH and temperature. nih.gov

N-Acetyl Group: The N-acetyl amide bond is generally stable but can be susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. Acid-catalyzed hydrolysis of N-acyl groups on strained rings like aziridines has been observed. ias.ac.in It is plausible that similar degradation could occur with N-acetylazetidines under harsh acidic conditions.

Thermal Stability:

The compound is expected to have limited thermal stability. A patent describing the synthesis of the related N-benzylazetidin-3-yl methanesulfonate notes that the crude mesylate is an oil that is used immediately in the next step, suggesting potential instability even at room temperature. google.com The strain of the azetidine ring, combined with the presence of a good leaving group, likely contributes to its thermal lability. Decomposition could occur through various pathways, including elimination to form an azetine or polymerization.

pH-Dependent Stability:

Acidic Conditions: Under strongly acidic conditions, protonation of the acetyl carbonyl oxygen could activate the amide bond towards hydrolysis. Protonation of the azetidine nitrogen is also possible, which could influence the reactivity of the mesylate group.

Neutral Conditions: The compound is expected to be most stable at or near neutral pH, although slow degradation, particularly in the presence of nucleophiles like water, may still occur.

Basic Conditions: In basic media, hydrolysis of the methanesulfonate ester can occur. Additionally, strong bases could potentially promote elimination reactions or hydrolysis of the N-acetyl group.

Table 3: Summary of Predicted Stability and Degradation Pathways

| Condition | Potential Degradation Pathway | Affected Functional Group |

| Strong Acid, Heat | Hydrolysis | N-Acetyl group |

| Strong Base, Heat | Hydrolysis, Elimination | Methanesulfonate ester, Azetidine ring |

| Elevated Temperature | Elimination, Polymerization | Entire molecule |

| Nucleophilic Attack | Substitution | Methanesulfonate ester |

Applications of 1 Acetylazetidin 3 Yl Methanesulfonate in Complex Molecular Synthesis

Construction of Diverse Azetidine-Containing Scaffolds via Electrophilic Activation

The primary utility of 1-acetylazetidin-3-yl methanesulfonate (B1217627) in synthetic chemistry lies in its role as an electrophilic azetidinylating agent. The methanesulfonate (mesylate) group is a superb leaving group, rendering the C3 position of the azetidine (B1206935) ring susceptible to attack by a wide array of nucleophiles. This electrophilic activation is the cornerstone of its application in constructing diverse molecular scaffolds.

The reaction typically proceeds via an SN2 mechanism, where a nucleophile displaces the mesylate group. This approach allows for the direct and efficient introduction of the 1-acetylazetidin-3-yl moiety onto various substrates. A broad range of nucleophiles, including amines, thiols, and carbanions, can be employed to generate a library of 3-substituted azetidine derivatives. For instance, the reaction with primary or secondary amines yields 3-aminoazetidine derivatives, which are prevalent in many biologically active compounds.

A general scheme for this transformation is presented below:

The following table summarizes representative nucleophilic substitution reactions on N-protected azetidin-3-yl methanesulfonates, which are analogous to the reactivity of the 1-acetyl derivative, showcasing the diversity of scaffolds that can be accessed.

| Nucleophile | Resulting Scaffold | Potential Application Area |

| Primary/Secondary Amines | 3-Aminoazetidines | Medicinal Chemistry (e.g., GPCR modulators) |

| Thiols | 3-Thioazetidines | Agrochemicals, Material Science |

| Phenols | 3-Aryloxyazetidines | Drug Discovery |

| Azides | 3-Azidoazetidines | Precursors for 3-aminoazetidines via reduction |

| Cyanides | 3-Cyanoazetidines | Versatile synthetic intermediates |

This methodology provides a reliable and modular approach for the synthesis of a multitude of azetidine-containing building blocks, which can be further elaborated into more complex molecular architectures.

Role of this compound in Multi-Step Total Synthesis Endeavors

While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its utility can be inferred from the synthetic strategies employed for complex molecules containing the azetidine ring. In such multi-step syntheses, the introduction of the azetidine moiety often occurs at a mid-to-late stage to avoid potential ring strain-induced side reactions under various reaction conditions.

The analogous N-protected azetidin-3-yl methanesulfonates, such as the N-Boc or N-benzhydryl derivatives, are frequently used for this purpose. These serve as a blueprint for the potential role of the 1-acetyl derivative. For example, in the synthesis of certain enzyme inhibitors or receptor antagonists, a key step often involves the coupling of a complex, nucleophilic core structure with an activated azetidine derivative. The choice of the N-acetyl group can offer advantages in terms of stability and ease of deprotection under specific conditions compared to other protecting groups.

Integration into Convergent and Divergent Synthetic Strategies

This compound is an ideal building block for both convergent and divergent synthetic strategies, enabling the rapid generation of molecular diversity.

Divergent Synthesis: A divergent strategy begins with a common intermediate, which is then elaborated into a library of structurally related compounds. This compound can be reacted with a variety of nucleophiles to produce a diverse set of 3-substituted azetidines. This initial library of compounds can then undergo further chemical transformations to yield a wide range of final products. This approach is particularly valuable in drug discovery for the exploration of structure-activity relationships (SAR).

The table below illustrates a divergent approach starting from this compound:

| Starting Material | Reagent | Intermediate | Further Elaboration | Final Product Class |

| This compound | NaN3 | 1-Acetyl-3-azidoazetidine | Reduction, Acylation | Amide derivatives |

| This compound | KCN | 1-Acetyl-3-cyanoazetidine | Hydrolysis, Amide coupling | Carboxylic acid and amide derivatives |

| This compound | R-SH | 1-Acetyl-3-(alkyl/aryl)thioazetidine | Oxidation | Sulfoxide and sulfone derivatives |

Development of Novel Synthetic Methodologies Utilizing this compound

The reliable and predictable reactivity of this compound makes it a valuable substrate for the development of new synthetic methodologies. While research may not have exclusively focused on the N-acetyl derivative, the principles established with analogous N-protected azetidines are directly applicable.

One area of methodological development is in the exploration of novel nucleophiles for the substitution reaction. This could include complex organometallic reagents or intricate heterocyclic systems, allowing for the synthesis of previously inaccessible azetidine-containing scaffolds.

Furthermore, the development of catalytic, enantioselective methods for the functionalization of the azetidine ring, potentially involving transition-metal-catalyzed cross-coupling reactions at the 3-position, could be explored. Although the mesylate is not a typical cross-coupling partner, its displacement to install a group more amenable to such reactions (e.g., a boronic ester) is a feasible strategy.

The development of one-pot or tandem reaction sequences starting from this compound is another promising avenue. For example, a nucleophilic substitution followed by an intramolecular cyclization could provide rapid access to complex fused or spirocyclic azetidine systems.

Precursor to Functionalized Azetidines for Further Derivatization

This compound is not only a tool for the direct incorporation of the azetidine ring but also serves as a precursor to a wide array of functionalized azetidines that can be further derivatized. The initial nucleophilic substitution product can be subjected to a variety of chemical transformations to introduce additional complexity and functionality.

For instance, if the incoming nucleophile contains a protected functional group, its deprotection reveals a handle for further reactions. A summary of such derivatizations is provided in the table below.

| Initial Product from this compound | Subsequent Reaction | Resulting Functionalized Azetidine |

| 1-Acetyl-3-(4-methoxyphenyl)aminoazetidine | Oxidative demethylation | 1-Acetyl-3-(4-hydroxyphenyl)aminoazetidine |

| 1-Acetyl-3-azidoazetidine | Staudinger reaction or reduction | 1-Acetyl-3-aminoazetidine |

| 1-Acetyl-3-cyanoazetidine | Reduction with LiAlH4 | 1-Acetyl-3-(aminomethyl)azetidine |

| 1-Acetyl-3-((tert-butoxycarbonyl)amino)azetidine | Acidic deprotection | 3-Amino-1-acetylazetidinium salt |

These examples highlight the role of this compound as a foundational building block, enabling access to a diverse range of functionalized azetidines that are primed for further synthetic elaboration in the quest for novel and complex molecules.

Computational and Theoretical Investigations of 1 Acetylazetidin 3 Yl Methanesulfonate

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing density functional theory (DFT), are powerful tools for determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1-acetylazetidin-3-yl methanesulfonate (B1217627), these studies would provide precise data on bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its steric and electronic properties.

A geometry optimization would likely be performed using a basis set such as 6-31G* to find the lowest energy conformation. The results would reveal the precise puckering of the azetidine (B1206935) ring and the orientation of the acetyl and methanesulfonate substituents.

Illustrative Optimized Geometric Parameters:

| Parameter | Predicted Value |

| C2-N1-C4 Bond Angle | ~88-90° |

| C2-C3-C4 Bond Angle | ~85-87° |

| N1-C=O Bond Length | ~1.36 Å |

| C3-O-S Bond Angle | ~118-120° |

| Azetidine Ring Puckering Angle | ~15-20° |

Note: These values are illustrative and represent typical ranges for similar structures.

Analysis of the electronic structure would involve examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are crucial for predicting reactivity. The HOMO would likely be localized on the oxygen atoms of the methanesulfonate and acetyl groups, as well as the nitrogen atom of the azetidine ring, indicating these as potential sites for electrophilic attack. The LUMO is expected to be centered on the sulfonyl sulfur and the carbonyl carbon, suggesting these are the primary sites for nucleophilic attack.

Hypothetical Frontier Orbital Energies:

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -0.2 |

| HOMO-LUMO Gap | 8.3 |

Note: These are hypothetical values for illustrative purposes.

Conformation Analysis of the Azetidine Ring System

For 1-acetylazetidin-3-yl methanesulfonate, the substituents on the ring will influence the preferred conformation. The bulky methanesulfonate group at the 3-position and the acetyl group at the 1-position will have significant steric interactions that dictate the degree of ring puckering. Rotational barriers around the N1-C(O) bond would also be a key area of investigation, as this would affect the orientation of the acetyl group relative to the ring.

Illustrative Conformational Energy Profile:

| Conformer | Relative Energy (kcal/mol) | Puckering Angle (degrees) |

| Equatorial-like (Mesylate) | 0.00 | 18 |

| Axial-like (Mesylate) | 2.5 | 16 |

| Transition State (Planar Ring) | 5.8 | 0 |

Note: Data is hypothetical and for illustrative purposes. The terms "equatorial-like" and "axial-like" are used in analogy to six-membered rings to describe the substituent's orientation relative to the approximate plane of the ring.

Predicting Reactivity and Selectivity through Computational Modeling

Computational models can predict the reactivity of this compound by calculating various reactivity descriptors. These descriptors are derived from the electronic structure and can indicate which sites are most susceptible to nucleophilic or electrophilic attack.

One common approach is the calculation of electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. For this molecule, a negative potential would be expected around the oxygen atoms of the carbonyl and sulfonyl groups, making them attractive to electrophiles. A positive potential would be anticipated around the hydrogen atoms and the sulfonyl sulfur atom, indicating sites for nucleophilic interaction.

Fukui functions can also be calculated to predict regioselectivity in reactions. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, highlighting the most electrophilic and nucleophilic sites with greater precision than simple charge models. For nucleophilic attack, the methanesulfonate group is an excellent leaving group, and calculations would likely confirm the C3 position as highly electrophilic.

Elucidation of Reaction Mechanisms via Transition State Calculations

A significant application of computational chemistry is the elucidation of reaction mechanisms. By locating and characterizing the transition states for a proposed reaction, the activation energy can be calculated, and the feasibility of the reaction pathway can be assessed.

For this compound, a key reaction would be nucleophilic substitution at the C3 position, displacing the methanesulfonate leaving group. Transition state calculations for an SN2 reaction with a simple nucleophile (e.g., hydroxide) would provide the activation energy barrier for this process. These calculations would also reveal the geometry of the transition state, showing the incoming nucleophile and the departing leaving group in a trigonal bipyramidal arrangement around the C3 carbon.

Hypothetical Activation Energies for SN2 Reaction:

| Nucleophile | Solvent | Activation Energy (kcal/mol) |

| OH⁻ | Water | 22.5 |

| CN⁻ | DMSO | 18.2 |

| NH₃ | Methanol | 25.1 |

Note: These values are purely illustrative to demonstrate the type of data obtained from such calculations.

Solvent Effects on the Reactivity and Stability of this compound

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. Explicit models involve including a number of solvent molecules in the calculation, which is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions like hydrogen bonding.

For a molecule like this compound, which contains polar functional groups, solvent effects would be significant. In polar protic solvents, the stability of the ground state and any charged intermediates or transition states would be altered due to hydrogen bonding and dipole-dipole interactions. For instance, the SN2 reaction discussed earlier would be highly dependent on the solvent, with polar aprotic solvents potentially favoring the reaction by solvating the cation without strongly solvating the nucleophile.

Illustrative Solvation Free Energies:

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -12.5 |

| DMSO | 46.7 | -10.8 |

| Acetonitrile (B52724) | 37.5 | -9.7 |

| Chloroform | 4.8 | -4.2 |

Note: These are hypothetical values representing the energetic stabilization of the molecule in different solvents.

Analytical and Spectroscopic Methodologies for Research on 1 Acetylazetidin 3 Yl Methanesulfonate

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, 2D NMR, FT-IR)

The definitive identification and structural confirmation of 1-acetylazetidin-3-yl methanesulfonate (B1217627) would heavily rely on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for elucidating the precise arrangement of atoms within a molecule.

¹H NMR (Proton NMR): This technique would provide information on the chemical environment and connectivity of the hydrogen atoms. The spectrum would be expected to show distinct signals for the acetyl methyl protons, the methanesulfonyl methyl protons, and the protons of the azetidine (B1206935) ring. The chemical shifts (δ) and coupling constants (J) would be crucial in assigning these protons. For instance, the protons on the 4-membered azetidine ring would likely appear as complex multiplets due to geminal and vicinal coupling.

¹³C NMR (Carbon-13 NMR): This would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the acetyl group, the methyl carbons of the acetyl and methanesulfonyl groups, and the carbons of the azetidine ring.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to trace the connectivity within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is critical for confirming the connection of the acetyl group to the azetidine nitrogen and the methanesulfonate group to the 3-position of the azetidine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the carbonyl group (C=O) of the amide (acetyl group), likely in the range of 1630-1680 cm⁻¹, and for the sulfonyl group (S=O) of the methanesulfonate, which typically shows strong asymmetric and symmetric stretching vibrations around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. C-N and C-O stretching vibrations would also be present.

| Technique | Expected Observations for 1-Acetylazetidin-3-yl methanesulfonate |

| ¹H NMR | Signals for acetyl CH₃, mesyl CH₃, and azetidine ring CH₂ and CH protons. |

| ¹³C NMR | Signals for acetyl C=O and CH₃, mesyl CH₃, and azetidine ring carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks confirming the connectivity of the molecular fragments. |

| FT-IR | Characteristic absorption bands for C=O (amide) and S=O (sulfonate) functional groups. |

Mass Spectrometry Approaches for Molecular Formula Confirmation and Fragment Analysis

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): This would be employed to determine the accurate mass of the molecular ion to within a few parts per million. This high precision allows for the unambiguous determination of the molecular formula (C₆H₁₁NO₄S). Common ionization techniques for this type of molecule would include Electrospray Ionization (ESI) or Chemical Ionization (CI), which are soft ionization methods that tend to produce an abundant molecular ion or a protonated molecule [M+H]⁺.

Tandem Mass Spectrometry (MS/MS): To further confirm the structure, MS/MS analysis would be performed. The molecular ion (or its protonated form) would be isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern would be expected to show losses of key neutral fragments such as the methanesulfonate group or the acetyl group, providing further evidence for the proposed structure.

| Technique | Purpose | Expected Outcome |

| HRMS (e.g., ESI-TOF, Orbitrap) | Molecular Formula Confirmation | Accurate mass measurement consistent with C₆H₁₁NO₄S. |

| MS/MS (e.g., QqQ, Q-TOF) | Structural Fragment Analysis | Observation of fragment ions corresponding to the loss of key functional groups. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): This would be the most common method for purity analysis. A reversed-phase HPLC method, likely using a C18 column, would be developed. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a buffer to control the pH. Detection could be achieved using a UV detector, although the chromophores in this molecule are not particularly strong. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could also be employed. A gradient elution method would likely be necessary to separate the target compound from starting materials, reagents, and byproducts.

Gas Chromatography (GC): Due to the relatively low volatility and potential for thermal degradation of the methanesulfonate group, GC would be a less common choice for the direct analysis of this compound. However, GC coupled with a mass spectrometer (GC-MS) could be used for the analysis of more volatile precursors or potential impurities.

Crystallographic Analysis for Solid-State Structure Determination (if applicable)

If this compound can be obtained as a crystalline solid of suitable quality, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of the atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would unequivocally confirm the connectivity and stereochemistry of the molecule. However, obtaining single crystals suitable for X-ray diffraction can be a challenging and time-consuming process.

Development of Quantitative Analytical Methods for this compound in Reaction Mixtures

To accurately determine the concentration of this compound in a reaction mixture, a quantitative analytical method would need to be developed and validated.

Quantitative HPLC: An HPLC method, as described above, would be the most likely platform for quantification. The method would need to be validated for specificity, linearity, range, accuracy, and precision according to established guidelines. An internal or external standard would be used for accurate quantification.

Quantitative NMR (qNMR): This is another powerful technique for quantification that does not require an identical analytical standard of the analyte. By integrating the signal of a specific proton of the target molecule against a known amount of an internal standard with a well-resolved signal, the concentration of this compound can be determined.

The development of such quantitative methods is crucial for optimizing reaction conditions, calculating reaction yields, and ensuring the quality and consistency of the final product in a research or manufacturing setting.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-acetylazetidin-3-yl methanesulfonate, and how can its structure be validated?

- Methodology : Utilize nucleophilic substitution reactions, where methanesulfonyl chloride reacts with the hydroxyl group of 1-acetylazetidin-3-ol under controlled conditions (e.g., inert atmosphere, low temperature). Purify via column chromatography. Structural validation should employ H/C NMR to confirm acetyl and methanesulfonate groups, mass spectrometry (HRMS) for molecular ion verification, and IR spectroscopy for functional group analysis . For analogous sulfonate syntheses, refer to protocols for methyl/ethyl methanesulfonate derivatization .

Q. What are the critical physicochemical properties of this compound, and how are they experimentally determined?

- Key Properties : Solubility (tested in polar/non-polar solvents via shake-flask method), thermal stability (TGA/DSC), and hygroscopicity (dynamic vapor sorption).

- Methods :

- Solubility : Use HPLC with a calibrated standard curve for quantification.

- Stability : Accelerated stability studies under varying pH (1–13), temperature (25–60°C), and light exposure .

- Hygroscopicity : Gravimetric analysis under controlled humidity .

Q. How can purity be confirmed, and what analytical techniques are suitable for detecting trace impurities?

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210–254 nm). Compare retention times against synthetic intermediates.

- Impurity Profiling : LC-MS/MS in multiple reaction monitoring (MRM) mode for trace alkyl sulfonate byproducts (e.g., methyl methanesulfonate). Derivatization with p-nitrobenzyl bromide may enhance sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., mutagenicity vs. inertness) observed for this compound?

- Approach :

Dose-Response Analysis : Test across a broad concentration range (nM–mM) in in vitro assays (e.g., Ames test, micronucleus assay).

Metabolite Screening : Use hepatocyte S9 fractions to identify reactive metabolites (e.g., sulfonic acid derivatives) via LC-HRMS.

Mechanistic Studies : Evaluate DNA adduct formation using P-postlabeling or comet assays under oxidative stress conditions .

Q. What experimental designs are optimal for studying its reactivity in nucleophilic substitution reactions?

- Design :

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) via stopped-flow UV-Vis or F NMR (if using fluorinated analogs).

- Computational Modeling : Density Functional Theory (DFT) calculations to predict transition states and regioselectivity.

- Isotopic Labeling : Use O-labeled methanesulfonate to track leaving group behavior .

Q. How can researchers mitigate batch-to-batch variability in synthetic yield?

- Troubleshooting :

- Intermediate Stability : Analyze azetidin-3-ol intermediates for moisture sensitivity (Karl Fischer titration).

- Reaction Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent polarity (e.g., DMF vs. THF), and catalyst effects (e.g., DMAP).

- Byproduct Identification : GC-MS headspace analysis to detect volatile side products (e.g., acetic anhydride degradation) .

Q. What advanced techniques are recommended for studying its interaction with biological macromolecules?

- Methods :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity.

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Data Contradiction & Validation

Q. How should conflicting reports about its stability in aqueous buffers be addressed?

- Validation Protocol :

pH-Dependent Degradation : Incubate in buffers (pH 2–12) at 37°C, sampling at intervals (0–72 hrs). Analyze degradation products via LC-MS.

Forced Degradation Studies : Expose to heat (80°C), UV light, and oxidizing agents (HO) to identify degradation pathways.

Cross-Lab Reproducibility : Collaborate with independent labs using standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.